molecular formula C16H18N6O3S B2699115 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole CAS No. 2034341-53-0

1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Cat. No. B2699115
CAS RN: 2034341-53-0
M. Wt: 374.42
InChI Key: KFMGLGJQLYPSIU-UHFFFAOYSA-N
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Description

1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C16H18N6O3S and its molecular weight is 374.42. The purity is usually 95%.
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Scientific Research Applications

Novel Blend Membranes for Proton Conductivity

A new family of proton-conducting fluorocopolymers grafted by azole functions, including imidazole and triazole, demonstrates significant improvements in proton conductivity, particularly when blended with sulfonated PEEK. This innovation highlights the potential of azole-functionalized polymers in creating efficient materials for Proton Exchange Membrane Fuel Cells (PEMFC) operating at low relative humidity (Campagne et al., 2013).

Enhancements in Synthetic Methods

The Rh(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with 2,1-benzisoxazoles and 1,2-benzisoxazoles provides an efficient method for synthesizing quinazoline and functionalized imidazole derivatives. This process showcases the versatility of N-sulfonyl-1,2,3-triazoles in cycloadditions, offering a novel approach to creating complex heterocyclic compounds (Lei et al., 2016).

Synthesis of Energetic Salts

Research into nitrogen-rich imidazole, 1,2,4-triazole, and tetrazole-based compounds for potential use in gas generators has led to the synthesis of energetic salts with high heats of formation and positive energy contributions from their molecular backbones. These compounds are evaluated for their physicochemical properties, including density, heat of formation, and detonation characteristics, highlighting the role of azole rings and substituent groups in determining these properties (Srinivas et al., 2014).

Azole Antifungals and Ergosterol Synthesis Inhibition

Azole antifungals, including various imidazoles and triazoles, target fungal cells by inhibiting the 14α-demethylation step in ergosterol synthesis. This mechanism, critical to antifungal activity, involves the binding of azole nitrogen atoms to the heme iron of cytochrome P-450, illustrating the biochemical pathway targeted by these compounds in treating fungal infections (Bossche et al., 1989).

properties

IUPAC Name

1-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3S/c1-20-10-16(17-12-20)26(23,24)21-8-14(9-21)22-7-13(18-19-22)11-25-15-5-3-2-4-6-15/h2-7,10,12,14H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMGLGJQLYPSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

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